7-ethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one
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Overview
Description
7-Ethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C18H16O4, is characterized by the presence of an ethoxy group at the 7th position and a methoxyphenyl group at the 3rd position on the chromen-4-one core .
Scientific Research Applications
7-Ethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, optical brighteners, and as a fluorescent probe in analytical chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromen-4-one core . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
7-Ethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-4-one core to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted coumarins, dihydrocoumarins, and quinones, depending on the reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of 7-ethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets. It can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target proteins, leading to changes in their conformation and activity .
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one
- 7-Hydroxy-6-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one
- 7-Ethoxy-3-(4-methoxyphenyl)-4-phenylcoumarin
Uniqueness
7-Ethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and methoxy groups enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
7-ethoxy-3-(4-methoxyphenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-3-21-14-8-9-15-17(10-14)22-11-16(18(15)19)12-4-6-13(20-2)7-5-12/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAJVDCZTCJXBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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